Foslevcromakalim
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Overview
Description
Foslevcromakalim is an ophthalmic solution containing a prodrug of levcromakalim, a modulator of the adenosine triphosphate-sensitive potassium channel. It has potential vasodilating and episcleral venous pressure-lowering activities. Upon application into the eye, this compound is converted to levcromakalim, which dilates blood vessels by opening the adenosine triphosphate-sensitive potassium channel, thereby lowering both episcleral venous pressure and elevated intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of foslevcromakalim involves multiple steps. The initial step includes the reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne under phase transfer catalysis conditions, leading to the formation of a propargyl carbocation. This intermediate then attacks the aromatic ring, forming an allylic cation that captures the adjacent phenol oxygen, resulting in the observed product. Subsequent treatment with aqueous N-bromosuccinimide leads to the addition of hypobromous acid elements, forming a bromohydrin. This cyclizes to the epoxide in the presence of sodium hydroxide. The ring opening of the oxirane with ammonia gives a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer. This enantiomer is then acylated with 4-chlorobutyryl chloride to give the chloroamide. The anion from the reaction of the amide with sodium hydride displaces the chlorine on the end of the chain to form the pyrrolidine ring, resulting in levcromakalim .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Foslevcromakalim undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Foslevcromakalim has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of adenosine triphosphate-sensitive potassium channels.
Biology: Investigated for its effects on cellular processes involving potassium channels.
Medicine: Explored for its potential therapeutic effects in conditions such as glaucoma and other ocular diseases.
Industry: Utilized in the development of new drugs targeting potassium channels.
Mechanism of Action
Foslevcromakalim exerts its effects by modulating the adenosine triphosphate-sensitive potassium channel. Upon application, it is converted to levcromakalim, which opens the potassium channel, leading to membrane hyperpolarization. This results in the relaxation of vascular smooth muscle cells, thereby lowering episcleral venous pressure and intraocular pressure. The molecular targets involved include the adenosine triphosphate-sensitive potassium channels and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Levcromakalim: The active isomer of cromakalim, with similar mechanisms of action and therapeutic effects.
Uniqueness of Foslevcromakalim
This compound is unique in its prodrug form, which allows for targeted delivery and conversion to the active compound, levcromakalim, within the eye. This targeted approach enhances its efficacy in lowering episcleral venous pressure and intraocular pressure, making it a valuable therapeutic agent for ocular conditions .
Properties
CAS No. |
1802655-72-6 |
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Molecular Formula |
C16H19N2O6P |
Molecular Weight |
366.30 g/mol |
IUPAC Name |
[(3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromen-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1 |
InChI Key |
JRUHOGHWZXTUMZ-CABCVRRESA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C |
Origin of Product |
United States |
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